

Spectroscopic Profile of 1-Ethylpiperidin-4-amine: A Technical Guide

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Compound of Interest

Compound Name: **1-Ethylpiperidin-4-amine**

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Disclaimer: Direct experimental spectroscopic data for **1-Ethylpiperidin-4-amine** is not readily available in the public domain based on a comprehensive search of scientific literature. This guide provides predicted spectroscopic data based on the analysis of its chemical structure and comparison with analogous compounds. This document is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of the expected spectral characteristics of this molecule.

Introduction

1-Ethylpiperidin-4-amine is a substituted piperidine derivative with potential applications in pharmaceutical and chemical research. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This guide presents the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1-Ethylpiperidin-4-amine**.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1-Ethylpiperidin-4-amine**. These predictions are derived from established principles of spectroscopy and data from structurally similar molecules.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
~ 2.8 - 3.0	m	2H	H-2, H-6 (equatorial)	Protons adjacent to the ring nitrogen are expected to be deshielded.
~ 2.4 - 2.6	q	2H	N-CH ₂ -CH ₃	Quartet due to coupling with the methyl protons.
~ 2.0 - 2.2	t	2H	H-2, H-6 (axial)	
~ 1.7 - 1.9	m	2H	H-3, H-5 (equatorial)	
~ 1.4 - 1.6	br s	2H	-NH ₂	Broad singlet for the amine protons, exchangeable with D ₂ O.
~ 1.2 - 1.4	m	2H	H-3, H-5 (axial)	
~ 1.0 - 1.2	m	1H	H-4	
~ 1.05	t	3H	N-CH ₂ -CH ₃	Triplet due to coupling with the methylene protons.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment	Notes
~ 52 - 55	C-2, C-6	Carbons adjacent to the ring nitrogen.
~ 50 - 53	N-CH ₂ -CH ₃	Methylene carbon of the ethyl group.
~ 48 - 51	C-4	Carbon bearing the amino group.
~ 32 - 35	C-3, C-5	
~ 12 - 15	N-CH ₂ -CH ₃	Methyl carbon of the ethyl group.

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment	Notes
~ 3350 - 3250	Medium, Broad	N-H stretch	Two bands expected for a primary amine (asymmetric and symmetric stretching).
~ 2960 - 2850	Strong	C-H stretch	Aliphatic C-H stretching from the piperidine ring and ethyl group. [1]
~ 1650 - 1580	Medium	N-H bend (scissoring)	Characteristic for primary amines.
~ 1470 - 1440	Medium	C-H bend	Methylene scissoring.
~ 1250 - 1020	Medium to Weak	C-N stretch	Aliphatic amine C-N stretching.
~ 910 - 665	Broad, Strong	N-H wag	Characteristic for primary and secondary amines.

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment	Notes
128	Moderate	$[M]^+$	Molecular ion peak. As an amine with one nitrogen atom, it is expected to have an even molecular weight, consistent with the nitrogen rule. [2] [3]
113	Moderate	$[M - \text{CH}_3]^+$	Loss of a methyl radical.
99	Strong	$[M - \text{C}_2\text{H}_5]^+$	Alpha-cleavage, loss of an ethyl radical, a common fragmentation for N-ethyl amines. [2]
84	Moderate	$[M - \text{C}_2\text{H}_5 - \text{NH}]^+$ or $[\text{C}_5\text{H}_{10}\text{N}]^+$	Further fragmentation.
70	Strong	$[\text{C}_4\text{H}_8\text{N}]^+$	Common fragment for piperidine derivatives.
56	High	$[\text{C}_3\text{H}_6\text{N}]^+$	A likely base peak resulting from cleavage of the piperidine ring.

Experimental Protocols

While specific experimental protocols for **1-Ethylpiperidin-4-amine** are not available, the following are general methodologies for obtaining spectroscopic data for liquid amine compounds.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the liquid amine is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , D_2O , or DMSO-d_6) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The sample should be free of particulate matter.[\[4\]](#)
- Data Acquisition: The NMR spectra are typically acquired on a 400 MHz or higher field spectrometer.[\[5\]](#)
 - ^1H NMR: A standard proton experiment is run with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and relaxation delay.[\[6\]](#)
 - ^{13}C NMR: A proton-decoupled ^{13}C NMR spectrum is acquired. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are typically required.[\[7\]](#)

3.2 Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): A drop of the liquid amine is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The crystal is then cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.[\[8\]](#)
- Data Acquisition: The FTIR spectrum is recorded, typically in the range of $4000\text{-}400\text{ cm}^{-1}$. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.[\[9\]](#)

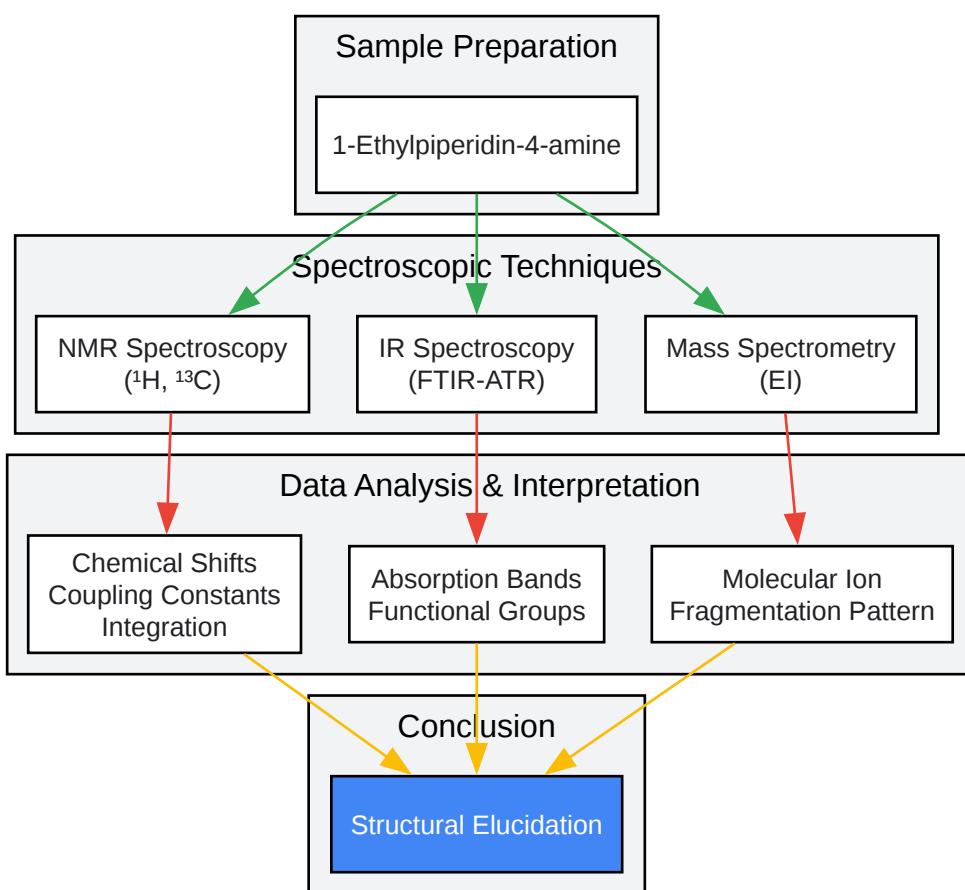
3.3 Mass Spectrometry (MS)

- Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- Ionization (Electron Ionization - EI): For a volatile compound like **1-Ethylpiperidin-4-amine**, EI is a common ionization technique. The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-Ethylpiperidin-4-amine**.



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Caption: General workflow for spectroscopic analysis.

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